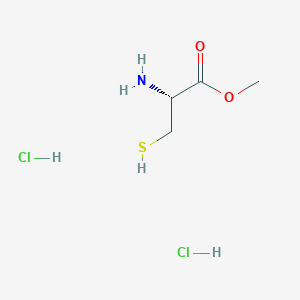
methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of cysteine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its sulfanyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride typically involves the esterification of (2R)-2-amino-3-sulfanylpropanoic acid. This process can be carried out using methanol and hydrochloric acid as reagents. The reaction is usually performed under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in studies related to protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a reducing agent, influencing redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-hydroxypropanoate dihydrochloride: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (2R)-2-amino-3-methylpropanoate dihydrochloride: Contains a methyl group instead of a sulfanyl group.
Uniqueness
Methyl (2R)-2-amino-3-sulfanylpropanoate dihydrochloride is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific redox properties or interactions with cysteine residues in proteins.
Properties
Molecular Formula |
C4H11Cl2NO2S |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C4H9NO2S.2ClH/c1-7-4(6)3(5)2-8;;/h3,8H,2,5H2,1H3;2*1H/t3-;;/m0../s1 |
InChI Key |
GEKPLUAVYGHTPM-QTNFYWBSSA-N |
Isomeric SMILES |
COC(=O)[C@H](CS)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CS)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















